2-benzyl-4-(4-tert-butylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
2-benzyl-4-(4-tert-butylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, commonly known as BBTD, is a chemical compound that belongs to the class of benzothiadiazine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- Development of Novel Synthetic Routes : Research has shown innovative approaches to synthesize benzothiadiazine derivatives, including methods involving ring contraction and cyclization reactions, showcasing the compound's relevance in synthetic organic chemistry (Fülöpová et al., 2015; Ivanova et al., 2012).
- Microwave-Assisted Synthesis : A study presented a microwave-assisted, one-pot synthesis method for benzothiadiazin-3-one-1,1-dioxides, demonstrating the efficiency of modern synthetic techniques in producing such compounds (Rolfe & Hanson, 2009).
Biological and Pharmacological Applications
- Phosphodiesterase (PDE) Inhibitors : Benzothiadiazine derivatives have been identified as the first family of compounds with PDE 7 inhibitory properties, indicating potential therapeutic applications in treating T-cell-dependent disorders. This suggests the compound's role in developing new treatments for immune-related diseases (Martínez et al., 2000).
Green Chemistry and Sustainable Processes
- Advances in Green Chemistry : The synthesis of benzothiazole compounds, related to the chemical structure , has been explored with an emphasis on green chemistry principles, underscoring the environmental benefits of these methodologies (Gao et al., 2020).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given the lack of a known target, it is challenging to predict the specific pathways this compound might affect .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of identified targets and pathways .
properties
IUPAC Name |
2-benzyl-4-[(4-tert-butylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-25(2,3)21-15-13-20(14-16-21)17-26-22-11-7-8-12-23(22)31(29,30)27(24(26)28)18-19-9-5-4-6-10-19/h4-16H,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXCSMNMXJIXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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